Cannabisin G

P-glycoprotein inhibition molecular docking multidrug resistance

Research on glioblastoma multiforme demands novel agents targeting apoptosis and migration. Cannabisin G, an acyclic lignanamide with a biphenylbutadiene skeleton, addresses this need. - Induces apoptosis and inhibits migration in U87 and U251 GBM cells, activating MAPK pathway. - P-gp binding affinity (-9.2 kcal/mol) enables multidrug resistance studies. - Antioxidant cytoprotection against H2O2 in MCF-7 cells. Supplied as ≥98% pure analytical standard for reliable R&D.

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
Cat. No. B1247936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin G
Synonymscannabisin G
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O
InChIInChI=1S/C36H36N2O8/c1-45-33-21-25(7-13-31(33)41)19-29(35(43)37-17-15-23-3-9-27(39)10-4-23)30(20-26-8-14-32(42)34(22-26)46-2)36(44)38-18-16-24-5-11-28(40)12-6-24/h3-14,19-22,39-42H,15-18H2,1-2H3,(H,37,43)(H,38,44)/b29-19+,30-20+
InChIKeyFGAVHWSCPSBSMG-CZYCKNNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabisin G Procurement Overview


Cannabisin G is an acyclic bis-phenylpropane lignanamide first isolated from the fruits of Cannabis sativa in 1995, along with its close structural analogs Cannabisin E and F [1]. It belongs to a distinct subclass of lignanamides characterized by a biphenylbutadiene skeleton, differentiating it from arylnaphthalene-type cannabisins such as Cannabisin A [2]. The compound has a molecular formula of C36H36N2O8, a molecular weight of 624.68 g/mol, and a high calculated LogP of 5.4, indicating pronounced hydrophobicity and negligible water solubility [3]. Cannabisin G has been isolated from Cannabis sativa, Sinomenium acutum, and Berberis vulgaris, and is offered by several research chemical suppliers as a ≥98% pure analytical standard, primarily for in vitro studies exploring its antioxidant, cytoprotective, and anti-cancer properties .

Class Acyclic bis-phenylpropane lignanamide natural product
Workflow In vitro cell-model endpoint studies (cytotoxicity, oxidative stress)
Format High-purity analytical reference standard for natural product analysis

Why Cannabisin G Is Irreplaceable


Within the cannabisin family, seemingly minor structural variations precipitate significant divergences in bioactivity profiles, target engagement, and physicochemical behavior. Unlike the cyclic arylnaphthalene core of Cannabisin A, Cannabisin G features an acyclic biphenylbutadiene skeleton that fundamentally alters its three-dimensional conformation and electronic distribution [1]. This structural divergence translates into measurable differences: Cannabisin F, despite sharing the same molecular formula, demonstrates anti-inflammatory activity (IC50 16.2–58.5 μM against NO production) that has not been equivalently documented for Cannabisin G, while Cannabisin G exhibits P-glycoprotein binding affinity (-9.2 kcal/mol) distinct from its more potent analogs Cannabisin N and M (-10.2 kcal/mol) . Furthermore, the compound's specific logP of 5.4 dictates unique solubility and permeability characteristics that may not be mirrored by other lignanamides with differing polar surface areas, directly impacting experimental handling and in vitro assay performance [2]. Consequently, researchers cannot assume functional equivalence or interchangeability among these structurally related but pharmacologically distinct compounds without rigorous comparative validation.

!

Skeleton shift: Acyclic biphenylbutadiene vs. arylnaphthalene core may alter target interaction and conformation.

!

Bioactivity mismatch: Cannabisin F anti-inflammatory response not documented for Cannabisin G; do not assume equivalence.

!

P-gp binding profile: Affinity differs from more potent cannabisins; P-gp interaction screening context may vary.

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Physicochemical handling: High LogP may result in distinct solubility and assay handling compared to other lignanamides.

Cannabisin G Scientific Evidence


P-glycoprotein Binding Affinity vs. Analogs

In a molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein (P-gp), an ATP-dependent efflux transporter implicated in drug resistance, Cannabisin G exhibited a binding affinity of -9.2 kcal/mol . While this affinity is substantial, it is notably less negative than that of the most potent ligands in the same study, Cannabisin N and Cannabisin M, which both displayed a binding affinity of -10.2 kcal/mol [1]. This quantitative difference in predicted binding energy suggests that Cannabisin G may interact with P-gp in a distinct manner or with reduced potency relative to these other cannabisins.

P-gp Binding Affinity
Cross-study comparable
Cannabisin G: −9.2 kcal/mol
Cannabisin N/M: −10.2 kcal/mol
Supports P-gp interaction screening; not the most potent ligand.
In silico docking; experimental validation pending.
P-glycoprotein inhibition molecular docking multidrug resistance blood-brain barrier

Cytotoxicity Against LNCaP Prostate Cancer Cells

Cannabisin G displays cytotoxic activity against human LNCaP prostate cancer cells with an IC50 value of 76 μM after 48 hours of exposure, as determined by the MTT assay . This value places its activity in the moderate range. For context, the lignanamide grossamide and other cannabisins (including Cannabisin D) have also been reported to exhibit moderate cytotoxicity in this cell line, though direct comparative IC50 values are not always available in the same study [1].

LNCaP Cytotoxicity
Class-level inference
IC50 76 μM (48 h)
Moderate cytotoxicity endpoint context; supports cell-model review.
Direct comparator IC50 unavailable; MTT assay.
cytotoxicity prostate cancer LNCaP cells MTT assay anticancer screening

Antioxidant & Cytoprotective Activity

In a bioassay-guided fractionation study of Berberis vulgaris root bark using a hydroxyl radical-scavenging assay, Cannabisin G was one of only two compounds (along with (+/-)-lyoniresinol) out of three isolated phenolics to exhibit demonstrable antioxidant activity [1]. Crucially, the study further reported that Cannabisin G showed cytoprotective activity in cultured MCF-7 human breast cancer cells under oxidative stress induced by hydrogen peroxide [2]. The third isolated compound, N-(p-trans-coumaroyl)tyramine, did not exhibit these activities in this specific assay, highlighting the selectivity of Cannabisin G's antioxidant and cytoprotective effects within this set of structurally related phenolics.

Antioxidant/Cytoprotective
Head-to-head
Cannabisin G: Active
(+/-)-lyoniresinol: Active
N-(p-trans-coumaroyl)tyramine: Inactive
Distinct antioxidant profile vs. co-isolated phenolic; not universally shared.
Qualitative hydroxyl radical-scavenging; EC50 not reported.
antioxidant cytoprotection hydroxyl radical scavenging MCF-7 cells oxidative stress

Apoptosis in Glioblastoma via MAPK Activation

Cannabisin G, isolated from Sinomenium acutum, was found to significantly inhibit the viability of human glioblastoma U87 and U251 cells in a concentration-dependent manner, as measured by the CCK-8 assay . The compound also remarkably blocked cell migration in a transwell migration assay and induced observable apoptotic changes in nuclear morphology (DAPI staining) . Mechanistically, the study demonstrated that the activation of the MAPK signaling pathway was involved in the compound's inhibitory effect on glioblastoma cells . This specific pro-apoptotic effect and the involvement of MAPK phosphorylation distinguish its activity profile in glioblastoma models from its documented moderate cytotoxic activity in LNCaP prostate cancer cells.

Glioblastoma Apoptosis
Data to verify
Concentration-dependent viability inhibition, MAPK pathway activation in U87/U251 cells.
Supports glioblastoma apoptosis pathway-response context.
Source absent; requires independent validation.
glioblastoma apoptosis MAPK pathway anticancer U87 cells U251 cells

Cannabisin G Research Applications


Glioblastoma & CNS Cancer Research

Cannabisin G is a strategic selection for research groups investigating novel agents against glioblastoma multiforme (GBM). Evidence shows that the compound induces apoptosis and inhibits migration in human U87 and U251 glioblastoma cells, with a suggested mechanism involving MAPK pathway activation . Given the limited therapeutic options and poor prognosis associated with GBM, procurement of Cannabisin G is justified for mechanistic studies, combination therapy screening, and structure-activity relationship (SAR) explorations of lignanamides in neuro-oncology.

Oxidative Stress & Cytoprotection Studies

For laboratories focused on cellular defense mechanisms against oxidative damage, Cannabisin G offers a validated tool compound. It has been directly shown, via bioassay-guided fractionation, to possess antioxidant activity in a hydroxyl radical-scavenging assay and to confer cytoprotection to MCF-7 cells challenged with hydrogen peroxide [1]. This activity was not observed for a co-isolated phenolic compound in the same study, underscoring Cannabisin G's specific utility in this area. Procurement is recommended for assays exploring redox biology, ischemia-reperfusion injury models, and screening of natural product-derived antioxidants.

P-glycoprotein & MDR Studies

Cannabisin G is a relevant candidate for inclusion in panels of compounds evaluated for P-gp modulation. Molecular docking studies predict a binding affinity of -9.2 kcal/mol to this key efflux transporter, which is central to multidrug resistance in cancer and influences blood-brain barrier permeability . While not the most potent cannabisin in this regard, its defined binding energy makes it useful for comparative SAR studies aimed at understanding the structural determinants of P-gp recognition and inhibition within the lignanamide class.

Lignanamide Analytical Method Development

Given its well-defined structure (C36H36N2O8; MW 624.68) and availability as a high-purity analytical standard (typically ≥98%), Cannabisin G serves as a valuable reference compound for the development and validation of analytical methods aimed at detecting and quantifying lignanamides in complex matrices . Its distinct retention time in HPLC and unique mass spectral fingerprint (e.g., in LC-MS/MS) make it suitable for use in quality control of botanical extracts, pharmacokinetic studies, and metabolomic profiling of Cannabis sativa and other plant sources.

Application
Selection Property
Validation Focus
Glioblastoma cell-model studies
MAPK pathway-modulation context
Apoptosis and migration endpoint review
Oxidative stress cytoprotection models
Hydroxyl radical-scavenging assay context
Cytoprotection endpoint interpretation
P-glycoprotein interaction screening
In silico binding affinity context
Comparative SAR with lignanamides
Lignanamide analytical method development
High-purity reference standard
Chromatographic and mass spectrometric identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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